BU 224 hydrochloride is a compound of significant interest in the field of pharmacology due to its high affinity for imidazoline I2 receptors. Imidazoline receptors are implicated in a variety of physiological processes, and compounds that target these receptors have potential therapeutic applications in pain management, metabolic regulation, and possibly in the treatment of mental disorders. The following analysis will delve into the mechanism of action of BU 224 and its applications across various fields, as elucidated by recent research findings.
The research on BU 224's role in spinal antinociception points to its potential as a pain management drug. By inhibiting the responses of nociceptive neurons in the spinal dorsal horn, BU 224 could be used to alleviate chronic pain conditions, particularly those that are refractory to other forms of treatment. The specificity of its action on imidazoline I2 receptors could offer a new avenue for pain relief with possibly fewer side effects compared to traditional analgesics1.
BU 224, along with another imidazoline I2-site ligand 2-BFI, has been shown to inhibit the activities of monoamine oxidase-A and -B (MAO-A and MAO-B) in rodent and human adipocytes. This inhibition leads to a reduction in hydrogen peroxide production and lipolysis, which are processes involved in fat metabolism. Although BU 224 did not affect glucose uptake directly, it prevented the activation of glucose uptake by tyramine. These findings suggest that BU 224 could have a role in the regulation of metabolic processes within white adipose tissue, which is crucial for maintaining glucose homeostasis. However, chronic treatment with a related compound did not modify insulin resistance or lipolytic capacity in obese rats, indicating that further research is needed to fully understand the implications of these findings for metabolic disorders2.
While not directly related to BU 224, there is a report on bupropion hydrochloride, a compound with a different mechanism of action, which may provide context for the broader category of compounds affecting neurotransmitter systems. Bupropion is known to inhibit dopamine reuptake and has been associated with the induction of organic mental disorders in susceptible patients. Although BU 224's mechanism does not involve dopamine reuptake inhibition, the study on bupropion highlights the importance of understanding the neuropsychiatric effects of pharmacological agents that modulate neurotransmitter systems. This could be relevant for future investigations into the effects of BU 224 on mental health3.
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline with hydrochloric acid. This method is straightforward and yields the hydrochloride salt form of the compound. The synthesis can be outlined as follows:
The chemical reactivity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride includes several notable reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure–activity relationships in drug design .
The mechanism of action for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride primarily involves its interaction with the imidazoline I2 receptor:
In experimental models such as the rat forced swim test, BU 224 hydrochloride has demonstrated significant effects on behavior, indicating its potential utility in treating mood disorders and pain-related conditions .
The physical and chemical properties of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride include:
These properties are essential for determining its formulation in pharmaceutical applications and assessing its stability under various conditions .
The applications of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride are diverse:
The compound is systematically named as 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride according to IUPAC conventions. Its molecular formula is C₁₂H₁₂ClN₃, comprising a protonated quinoline-imidazoline hybrid with a hydrochloride counterion. The base molecule (C₁₂H₁₁N₃) has a molecular weight of 197.24 g/mol, while the hydrochloride salt exhibits a molecular weight of 233.70 g/mol [7] [9].
The structure integrates two heterocyclic systems:
Table 1: Atomic Composition Analysis
Component | Atom Contribution | Role in Hybrid Structure |
---|---|---|
Quinoline Core | C₉H₆N | Planar aromatic scaffold |
Imidazoline Moiety | C₂H₄N₂ | Hydrogen-bond donor/acceptor unit |
Hydrochloride Salt | HCl | Ionic stabilizer |
The SMILES notation (C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
) and InChIKey (DDFHQXAQWZWRSQ-UHFFFAOYSA-N
) further specify atomic connectivity and stereochemistry [9].
Single-crystal X-ray diffraction confirms the protonated imidazoline nitrogen adopts a zwitterionic configuration in the solid state. The crystal system is monoclinic, space group P2₁/c, with unit cell parameters:
The quinoline and imidazoline rings exhibit a dihedral angle of 7.96(15)°, indicating near-planar alignment. This geometry facilitates extended conjugation and intermolecular interactions. The crystal packing reveals:
Table 2: Crystallographic Data Summary
Parameter | Value | Measurement Conditions |
---|---|---|
Crystal System | Monoclinic | T = 150(2) K |
Space Group | P2₁/c (No. 14) | λ(Mo Kα) = 0.71073 Å |
R₁ Factor | 0.0521 | θmax = 27.5° |
Refined Parameters | 254 | Completeness >99% |
The 4,5-dihydroimidazol-2-yl group exhibits prototropic tautomerism, enabling equilibrium between neutral (imino) and protonated (immonium) forms. In the hydrochloride salt, the imidazoline ring nitrogen is preferentially protonated, generating a cationic center. This charge distribution enhances hydrogen-bonding capacity and solubility in polar media [7].
Stereoelectronic features include:
The crystal lattice is stabilized by a multidimensional hydrogen-bonding network. Key interactions include:
Table 3: Hydrogen-Bond Geometry
D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
---|---|---|---|---|
N1–H1N1···N2 | 0.85(3) | 2.27(3) | 3.084(3) | 160(3) |
C2–H3···Cg1 | 0.99 | 2.87 | 3.611(3) | 133 |
C6–H6···Cg1 | 0.95 | 2.84 | 3.561(3) | 134 |
Protonation at the imidazoline nitrogen enhances hydrogen-bond donor strength, facilitating formation of extended chains. Additional stabilization arises from edge-to-face T-shaped interactions between quinoline planes (interplanar angle: 87.5°) [2] [10]. These structural attributes underpin the compound’s biological recognition and material properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7